Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Overview
Description
Dimethyl-(2-piperidin-4-yl-ethyl)-amine belongs to the class of organic compounds known as piperidines, a group characterized by a six-membered ring containing one nitrogen atom. It's involved in various chemical reactions and possesses unique physical and chemical properties.
Synthesis Analysis
The synthesis of related piperidinyl compounds involves modified Mannich condensation and other advanced synthetic methodologies. For instance, a novel molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation process, highlighting the flexibility and adaptability of piperidine synthesis techniques (J. Dineshkumar & P. Parthiban, 2022).
Molecular Structure Analysis
Molecular structure investigations of piperidine derivatives reveal significant insights into their conformation and electronic properties. For example, s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were studied, showing the importance of intermolecular interactions in determining molecular packing (Ihab Shawish et al., 2021).
Chemical Reactions and Properties
Piperidine compounds engage in a variety of chemical reactions, offering diverse chemical properties. One study demonstrated the use of piperazine and piperidine moieties to achieve structural diversity in metal complexes, emphasizing the role of nitrogen in coordination (Suranjana Purkait et al., 2017).
Physical Properties Analysis
The physical properties of piperidine derivatives can vary significantly, often influenced by the structural elements present. For instance, the synthesis and study of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment highlighted the impact of molecular structure on spectroscopic properties (Zh. A. Krasnaya et al., 2009).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are characterized by their reactivity and interaction with other molecules. Studies have shown that these compounds can undergo various chemical reactions, such as aminolysis, demonstrating their versatile chemical behavior (I. Um, Jeong-Yoon Han, & Y. Shin, 2009).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUZNVDWGQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362853 | |
Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(2-piperidin-4-yl-ethyl)-amine | |
CAS RN |
102308-48-5 | |
Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl[2-(piperidin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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